Porphyrin Macrocycle Core Modification: A Technical Guide for Researchers and Drug Development Professionals
Porphyrin Macrocycle Core Modification: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Porphyrins, a class of tetrapyrrolic macrocycles, are fundamental to numerous biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Their unique electronic and photophysical properties have also made them attractive candidates for a wide range of applications, from catalysis to photodynamic therapy (PDT).[1][2] The properties of porphyrins can be finely tuned through modifications at the periphery of the macrocycle. However, more profound changes in their characteristics can be achieved by altering the very core of the porphyrin macrocycle.[3][4] Core modification, the replacement of one or more of the four central nitrogen atoms with other elements, leads to the formation of novel porphyrinoids with unique coordination chemistry, altered electronic structures, and distinct photophysical behaviors.[5][6] This technical guide provides an in-depth overview of the primary strategies for porphyrin core modification, focusing on their synthesis, properties, and applications relevant to researchers, scientists, and drug development professionals.
Core Modification Strategies
The modification of the porphyrin core can be broadly categorized into several key strategies, each yielding a unique class of porphyrinoids with distinct properties.
N-Confused Porphyrins (NCPs)
In N-confused porphyrins (NCPs), one of the pyrrolic rings is inverted, resulting in a carbon atom being placed in the core while a nitrogen atom is exposed to the periphery.[7][8] This seemingly subtle change dramatically alters the electronic structure and coordination properties of the macrocycle.[7]
Synthesis: NCPs were first discovered as byproducts in the synthesis of tetraphenylporphyrin.[9][10] Optimized synthetic routes have since been developed. A common method involves the acid-catalyzed condensation of pyrrole and an aldehyde under specific conditions that favor the formation of the confused isomer.[10]
Properties and Applications: The peripheral nitrogen atom in NCPs can act as a hydrogen bond donor or acceptor, and a coordination site for metal ions, leading to the formation of unique supramolecular structures.[7] The core of NCPs can coordinate with metal ions to form organometallic complexes with a direct carbon-metal bond.[7][11] These unique coordination properties have led to their exploration in catalysis. Furthermore, the altered electronic structure of NCPs results in distinct photophysical properties, with potential applications in sensing and photodynamic therapy.[12][13][14]
Heteroporphyrins
Heteroporphyrins are porphyrin analogues where one or more of the core nitrogen atoms are replaced by other heteroatoms, most commonly oxygen (oxaporphyrins), sulfur (thiaporphyrins), selenium (selenaporphyrins), tellurium (telluroporphyrins), or phosphorus (phosphaporphyrins).[3][15][16]
Synthesis: The synthesis of heteroporphyrins typically involves the condensation of appropriate heterocyclic precursors with pyrrole and aldehyde building blocks.[5]
Properties and Applications: The replacement of nitrogen with other heteroatoms significantly impacts the electronic and photophysical properties of the porphyrin macrocycle.[3] For instance, the introduction of heavier chalcogens like selenium and tellurium can lead to red-shifted absorption spectra, which is advantageous for applications such as photodynamic therapy where deeper tissue penetration of light is required.[3][15] The coordination chemistry of heteroporphyrins is also distinct from that of traditional porphyrins, offering new possibilities for the design of catalysts and sensors.[16]
Carbaporphyrins
Carbaporphyrins are a class of porphyrinoids where a carbon atom replaces one of the pyrrolic nitrogen atoms in the core.[17][18] This modification results in a macrocycle with a C,N,N,N-core, imparting unique chemical and physical properties.[17]
Synthesis: The synthesis of carbaporphyrins often involves the condensation of pyrrolic precursors with appropriate aldehyde-containing fragments. One robust strategy is the "carbatripyrrin methodology," which involves the initial synthesis of a carbatripyrrin intermediate that is then condensed with a pyrrole dialdehyde.[17]
Properties and Applications: Carbaporphyrins are known to form stable organometallic derivatives with late transition metals.[11] The unique environment within the core of these systems provides a platform to explore unusual organometallic chemistry, with potential applications in catalysis.[11][19]
Expanded Porphyrins
Expanded porphyrins are analogues of porphyrins that contain a larger macrocyclic core with more than 16 atoms in the conjugation pathway.[20][21] This core expansion leads to novel spectral and electronic features, as well as unique cation and anion binding properties.[21][22]
Synthesis: The synthesis of expanded porphyrins can be achieved through various condensation strategies using polypyrrolic precursors.[21][22]
Properties and Applications: The larger core size of expanded porphyrins allows them to coordinate larger metal ions and even multiple metal ions.[23] A particularly interesting application of expanded porphyrins is in the field of anion sensing, where the protonated macrocycles can selectively bind and detect various anions.[22][24][25] Their unique photophysical properties also make them promising candidates for applications in materials science.[20]
Quantitative Data on Core-Modified Porphyrins
The modification of the porphyrin core leads to significant changes in the photophysical and electrochemical properties of the macrocycle. The following table summarizes key data for representative examples of core-modified porphyrins.
| Porphyrinoid Class | Example Compound | Absorption Maxima (Soret-like band, nm) | Emission Maxima (nm) | Redox Potentials (V vs. SCE) | Reference(s) |
| Porphyrin | Tetraphenylporphyrin (TPP) | 419 | 650, 715 | Ox: +1.23, Red: -1.07 | [26] |
| N-Confused Porphyrin | N-Confused Tetraphenylporphyrin (NCTPP) | 435 | 670, 730 | Ox: +0.98, Red: -1.25 | [12][26] |
| Heteroporphyrin | 21-Thiatetraphenylporphyrin | 432 | 642, 705 | Ox: +1.10 | [16] |
| Carbaporphyrin | Tetraphenylcarbaporphyrin | 425 | 660 | - | [17] |
| Expanded Porphyrin | Sapphyrin | ~450 | ~690 | - | [21] |
Note: The exact values can vary depending on the solvent and peripheral substituents.
Experimental Protocols
This section provides detailed methodologies for the synthesis of two key types of core-modified porphyrins.
Protocol 1: Synthesis of N-Confused Tetraphenylporphyrin (NCTPP)
This protocol is adapted from established methods for the one-flask synthesis of NCPs.[10]
Materials:
-
Pyrrole (freshly distilled)
-
Benzaldehyde
-
Methanesulfonic acid
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of pyrrole (10 mM) and benzaldehyde (10 mM) in dichloromethane, add methanesulfonic acid (7 mM).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 1 hour.
-
Add a solution of DDQ (0.75 equivalents) in DCM and continue stirring for another hour.
-
Neutralize the reaction mixture with triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of DCM and hexane as the eluent. The second major fraction, which is typically green, is the N-confused tetraphenylporphyrin.
-
Collect the fraction and remove the solvent to obtain the product as a dark solid.
-
Characterize the product using UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.
Protocol 2: Synthesis of a Hexa-alkyl-substituted Carbaporphyrin via the Carbatripyrrin Methodology
This protocol describes the final condensation step to form the carbaporphyrin.[17]
Materials:
-
Alkyl-substituted carbatripyrrin
-
Pyrrole-2,5-dicarboxaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve the alkyl-substituted carbatripyrrin and pyrrole-2,5-dicarboxaldehyde in dichloromethane.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/hexane).
-
Recrystallize the purified product from a mixture of chloroform and methanol to obtain the carbaporphyrin as a crystalline solid.
-
Characterize the product using UV-Vis spectroscopy, ¹H NMR, and high-resolution mass spectrometry.[27]
Visualizations
Logical Workflow for Core-Modified Porphyrin Design
References
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- 11. Organometallic Chemistry within the Structured Environment Provided by the Macrocyclic Cores of Carbaporphyrins and Related Systems | MDPI [mdpi.com]
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- 18. Synthesis of Benziporphyrin Analogs and Carbaporphyrinoid Systems - Stacy C. Fosu - Google ブックス [books.google.co.jp]
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